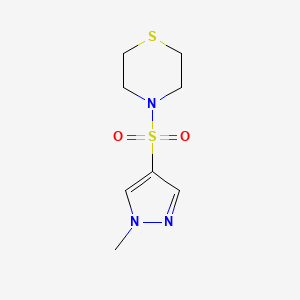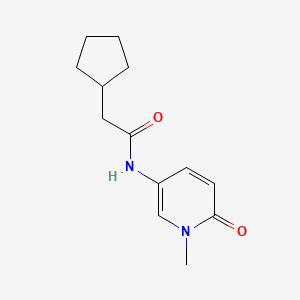
4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine is a chemical compound that belongs to the class of sulfonylthiomorpholine derivatives. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in regulating pH balance in the body. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine involves binding to the active site of carbonic anhydrase and inhibiting its activity. This results in a decrease in the rate of carbon dioxide hydration and a subsequent decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, it has been shown to have a neuroprotective effect and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine in lab experiments is its high potency and specificity for carbonic anhydrase. This makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine. One potential application is in the development of new cancer therapies. The compound's ability to inhibit the growth of cancer cells makes it a promising candidate for further study. Additionally, the compound's neuroprotective effects suggest that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
The synthesis of 4-(1-Methylpyrazol-4-yl)sulfonylthiomorpholine involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with morpholine-4-thiol in the presence of a base. The reaction proceeds under mild conditions and yields the desired compound in high purity.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-10-7-8(6-9-10)15(12,13)11-2-4-14-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLBCEHPOHBVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptan-2-yl-[6-(dimethylamino)pyridin-3-yl]methanone](/img/structure/B7530415.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)



![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)
![3-(1-methylpyrazol-4-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7530474.png)

